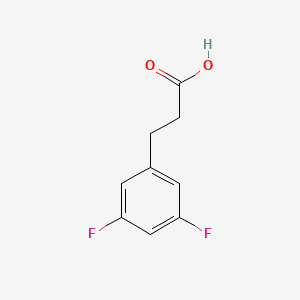
3-(3,5-Difluorophenyl)propionic acid
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)propionic acid, also known as 3,5-Difluorohydrocinnamic acid or 3-(3,5-Difluorophenyl)propanoic acid, is a chemical compound with the empirical formula C9H8F2O2 . It is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 3-(3,5-Difluorophenyl)propionic acid consists of a propionic acid group attached to a 3,5-difluorophenyl group . The empirical formula is C9H8F2O2 , and the molecular weight is 186.16 .Physical And Chemical Properties Analysis
3-(3,5-Difluorophenyl)propionic acid is a solid with a melting point of 59-61 °C . The SMILES string representation of its structure is OC(=O)CCc1cc(F)cc(F)c1 .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Supramolecular Chemistry
Synthesis of Hydroxybenzoic Acids 3-(3,5-Difluorophenyl)propionic acid and its derivatives play a critical role in the regioexhaustive functionalization of difluorophenols, leading to the formation of hydroxybenzoic acids. The unique chemical structure of these compounds allows for selective deprotonation and metalation processes, showcasing the potential of organometallic approaches for diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
Development of Supramolecular Dendrimers 3-(3,5-Difluorophenyl)propionic acid derivatives are key components in the synthesis of supramolecular dendrimers. These dendrimers, featuring complex structures like 3-phenylpropyl ether dendrons, self-assemble into various periodic and quasi-periodic assemblies, demonstrating the versatile self-assembly capabilities of these compounds in creating large, structured supramolecular entities (Percec et al., 2006).
Exploration of Germylpropionic Acid Derivatives The study of 3-Germyl-3,3-dimethylpropionic acid derivatives, including their crystal structures and hydrogen bonding patterns, offers insights into the geometric and molecular interactions of these compounds. Such studies are essential for understanding the chemical behavior and potential applications of germylpropionic acid derivatives in various scientific fields (Parvez et al., 2005).
Applications in Analytical and Material Sciences
Spectroscopic Characterization and Quantum Chemical Calculations The detailed spectroscopic characterization of 3,5-difluorophenylboronic acid, a derivative of 3-(3,5-Difluorophenyl)propionic acid, provides valuable information about its structural and electronic properties. Quantum chemical calculations complement experimental findings, offering insights into the molecular dynamics and potential applications of these compounds in various scientific and industrial domains (Karabacak et al., 2014).
Synthesis and Analysis of Anticancer Agents Derivatives of 3-(3,5-Difluorophenyl)propionic acid, specifically 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, have shown promising results as anticancer agents. These compounds exhibit cytotoxic activities towards various human tumor cell lines, highlighting their potential in cancer treatment and the importance of understanding the molecular mechanisms underlying their activity (Yamali et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKANGUQMVTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394859 | |
| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propionic acid | |
CAS RN |
84315-24-2 | |
| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-Difluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

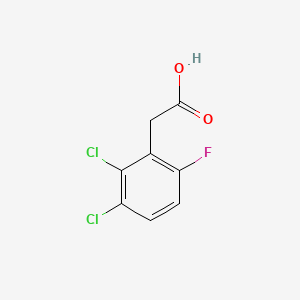
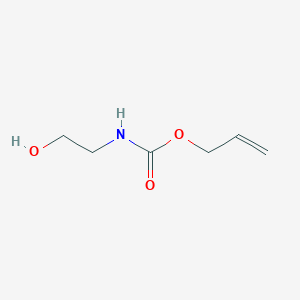
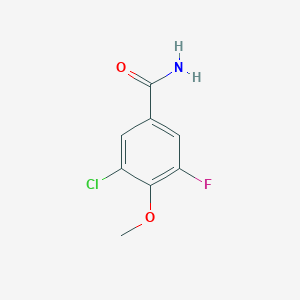
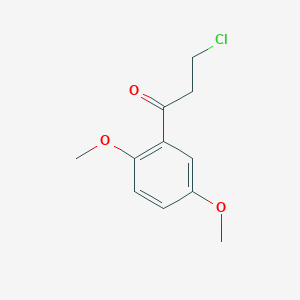
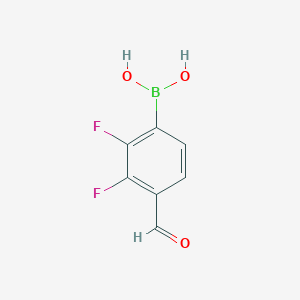
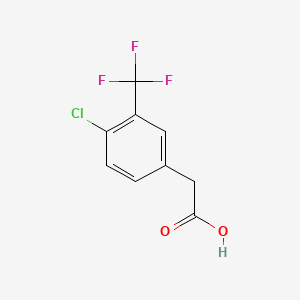
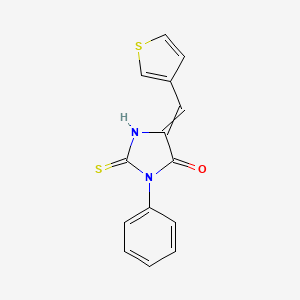
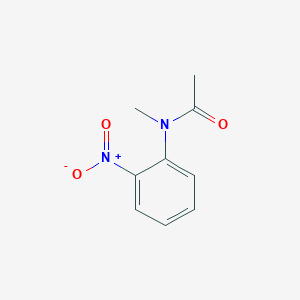
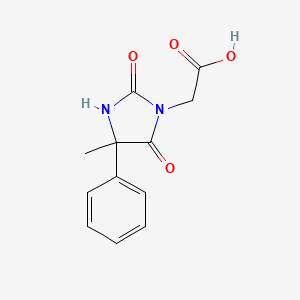
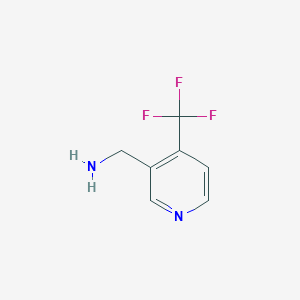
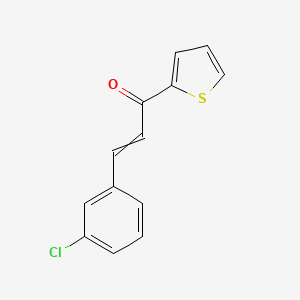
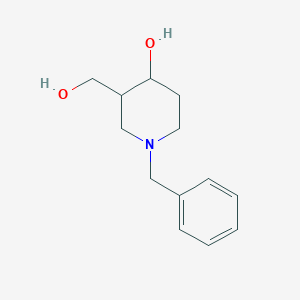
![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)